molecular formula C11H14N4OS B4227724 9-Methyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

9-Methyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

Cat. No.: B4227724
M. Wt: 250.32 g/mol
InChI Key: FSCXZQFPUZCDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-ol structural class, characterized by a fused triazole-quinazoline core with partial saturation. Key substituents include a methyl group at position 9, a methylsulfanyl (SCH₃) group at position 2, and a hydroxyl (-OH) group at position 8.

Properties

IUPAC Name

9-methyl-2-methylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-6-9-7(4-3-5-8(9)16)12-10-13-11(17-2)14-15(6)10/h6H,3-5H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCXZQFPUZCDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCCC2=O)NC3=NC(=NN13)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501321559
Record name 9-methyl-2-methylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796833
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

727395-41-7
Record name 9-methyl-2-methylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with methyl isothiocyanate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium ethoxide. The reaction is typically carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the triazoloquinazoline ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the triazoloquinazoline ring.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazoloquinazoline derivatives.

    Substitution: Various substituted triazoloquinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-Methyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is being evaluated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new medications for various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and lead to the creation of advanced materials for various applications.

Mechanism of Action

The mechanism of action of 9-Methyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name/ID Core Structure Substituents Key Properties/Activities Reference
Target Compound Triazolo[5,1-b]quinazolin-8-ol 9-Me, 2-MeS, 8-OH Hypothesized RXFP4 modulation
8-Methyl-2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one (5g) Triazolo[1,5-a]quinazolin-5-one 8-Me, 2-MeS, 5-ketone Characterized by NMR/MS; unsaturated core
5-Chloro-8-methyl-2-methylsulfanyl[1,2,4]triazolo[1,5-a]quinazoline (9f) Triazolo[1,5-a]quinazoline 5-Cl, 8-Me, 2-MeS Chloro substituent enhances electrophilicity
9,9-(Butane-1,4-diylbis(oxy)bis(4,1-phenylene))bis(triazolo[5,1-b]quinazolin-8-one) (8f) Triazolo[5,1-b]quinazolin-8-one Dimeric phenylene ethers Dimeric structure; enhanced rigidity
9-(4-Chlorophenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one (4) Tetrazolo[5,1-b]quinazolin-8-one 9-(4-ClPh), tetrazole core Synthesized via p-TSA catalysis
7a (RXFP4 scaffold) Triazolo[5,1-b]quinazolin-8-one Variable substituents (SAR studied) Selective RXFP4 agonist activity
Key Observations:
  • Position 8 Modifications : The target compound’s hydroxyl group contrasts with ketones (e.g., 5g) or ethers (e.g., 8f), likely improving aqueous solubility but reducing metabolic stability compared to methyl or aryl ethers .
  • Substituent Effects : The methylsulfanyl group at position 2 is shared with 5g and 9f, suggesting a role in electronic modulation (e.g., lipophilicity, π-stacking) .

Physicochemical Properties

  • NMR Data : The target compound’s hydroxyl proton would resonate downfield (e.g., δ ~11.32 ppm in ), distinct from ketones (δ ~2–3 ppm for CH3 in 5g) .

Biological Activity

9-Methyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide an overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique structure that includes a triazoloquinazoline core and a methylsulfanyl group. The synthesis typically involves multi-step reactions which integrate the pyrazole ring formation with the construction of the triazoloquinazoline framework. Techniques such as microwave-assisted synthesis have been employed to enhance yield and efficiency in producing derivatives of this compound .

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, certain synthesized quinazolinone derivatives have shown potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that modifications in the quinazoline nucleus can enhance antibacterial efficacy.

Antitumor Properties

The compound has been evaluated for its antitumor activity. In vitro studies demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines. For example, compounds incorporating dithiocarbamate moieties showed promising results against human myelogenous leukemia K562 cells with an IC50 value of 0.5 μM . This suggests potential as a lead compound in cancer therapy.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of quinazoline derivatives. For instance, novel quinazolinone derivatives have been synthesized and tested for their ability to inhibit pro-inflammatory cytokines and pathways such as NFκB activation . These findings indicate that modifications to the core structure can yield compounds with significant anti-inflammatory activity.

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets including enzymes and receptors involved in various signaling pathways. The binding affinity and specificity towards these targets are critical for its therapeutic efficacy .

Case Studies

  • Antibacterial Activity : A study synthesized a series of quinazolinone hybrids which exhibited remarkable antibacterial activity against Bacillus subtilis and other strains. The SAR analysis indicated that certain functional groups significantly enhanced the bioactivity .
  • Anticancer Research : In vitro assays showed that modifications in the quinazoline structure could lead to compounds with enhanced cytotoxicity against cancer cells. One derivative demonstrated an IC50 value indicating strong potential for further development as an anticancer agent .
  • Anti-inflammatory Assessment : A novel series of quinazolinone derivatives were evaluated for their anti-inflammatory effects. The results indicated substantial inhibition of inflammatory markers in cell culture models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 9-Methyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like 2-aminobenzimidazole or 1H-1,2,4-triazol-5-amine with ketones (e.g., dimedone derivatives). Ultrasound-assisted methods improve reaction efficiency (e.g., 97% yield in microwave-assisted protocols) by reducing reaction time and enhancing regioselectivity . Key steps include refluxing in acetic acid and purification via recrystallization. Monitor reaction progress using TLC and confirm purity via HPLC.

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer : Use 1H/13C NMR to confirm hydrogen/carbon environments, particularly the methylsulfanyl (-SCH3) and tetrahydroquinazoline moieties. IR spectroscopy identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹). Mass spectrometry validates molecular weight (e.g., ESI-MS for [M+H]+ ion). X-ray crystallography resolves stereochemistry but requires high-purity crystals .

Q. How can solubility and stability be assessed for biological testing?

  • Methodological Answer : Perform shake-flask experiments in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) to determine solubility. Assess photostability under UV light and thermal stability via TGA/DSC. Use HPLC to monitor degradation products. Derivatives with lipophilic groups (e.g., methylphenyl) show improved membrane permeability .

Advanced Research Questions

Q. How do substituents influence biological activity in triazoloquinazolinone derivatives?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., fluorophenyl, methoxy). Evaluate antibacterial activity via MIC assays against Gram+/Gram- strains. Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like dihydrofolate reductase. Replace methylsulfanyl with ethylsulfanyl to enhance binding affinity .

Q. What experimental designs resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Standardize assays (e.g., CLSI guidelines for antimicrobial testing) and use isogenic bacterial strains to control genetic variability. Perform dose-response curves to calculate IC50 values. Cross-validate results with orthogonal methods (e.g., fluorescence-based enzyme inhibition vs. cell viability assays). Meta-analyses of published data identify confounding factors (e.g., solvent effects) .

Q. How can regioselectivity challenges in triazoloquinazolinone synthesis be addressed?

  • Methodological Answer : Employ microwave irradiation or ultrasound to enhance reaction kinetics and favor desired regioisomers. Use directing groups (e.g., electron-withdrawing substituents) to control cyclization sites. Computational studies (DFT) predict transition states to optimize reaction conditions. Compare 1H NMR shifts of products to reference spectra .

Q. What computational strategies predict pharmacokinetic properties?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and blood-brain barrier penetration. Molecular dynamics simulations assess binding mode stability with targets. CYP450 inhibition potential is predicted via docking into cytochrome structures (PDB: 3NXU). Validate in vitro using human liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol
Reactant of Route 2
9-Methyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.